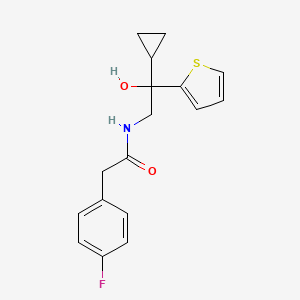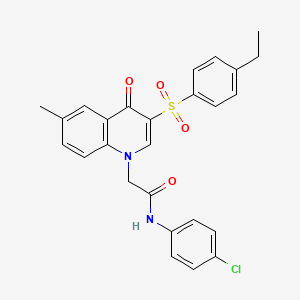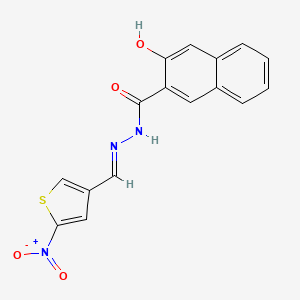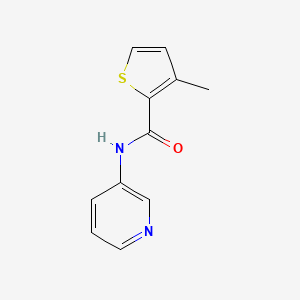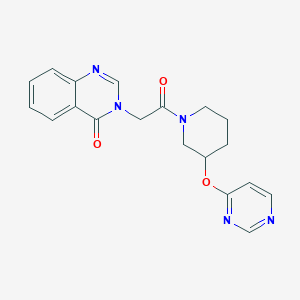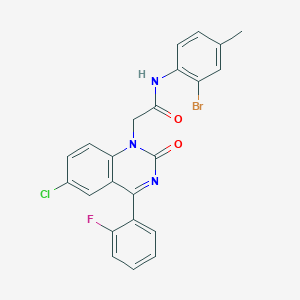
N-(2-bromo-4-methylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16BrClFN3O2 and its molecular weight is 500.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Activities of Quinazoline Derivatives Quinazoline derivatives are known for their diverse pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of various quinazoline derivatives, including those with bromo- and chloro-substitutions similar to the compound of interest, has been explored to investigate these activities further. These derivatives have been evaluated through pharmacological screenings, demonstrating significant anti-bacterial, anti-inflammatory, and analgesic activities, suggesting a potential application in developing therapeutic agents targeting these conditions (Ch. Rajveer et al., 2010).
Antibacterial and Antitumor Potential Specific quinazoline derivatives have been synthesized and assessed for their antibacterial activity against common bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These studies indicate the promising antibacterial potential of these compounds, which could be relevant for the compound . Additionally, certain quinazoline derivatives have been evaluated for their antitumor potential, offering insights into their application in cancer research and therapy development (I. Singh et al., 2010).
Analgesic and Anti-inflammatory Activities The synthesis of quinazoline derivatives and their subsequent evaluation for analgesic and anti-inflammatory activities highlight their potential use in pain management and anti-inflammatory therapies. These activities are compared with standard drugs, demonstrating some compounds' superior or comparable efficacy, pointing towards the therapeutic relevance of such derivatives in treating pain and inflammation (Deepak Kumar et al., 2014).
Radiosynthesis and Imaging Applications The complex synthesis processes involving similar quinazoline derivatives, including radio-labeled compounds, suggest potential applications in imaging and diagnostics, particularly in tracing and studying biological pathways related to cancer and other diseases (Min Wang et al., 2014).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClFN3O2/c1-13-6-8-19(17(24)10-13)27-21(30)12-29-20-9-7-14(25)11-16(20)22(28-23(29)31)15-4-2-3-5-18(15)26/h2-11H,12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOYYJYLKXEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

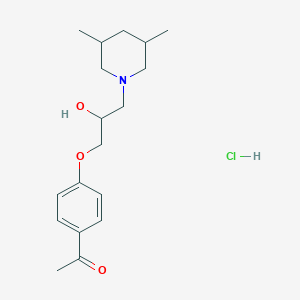
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
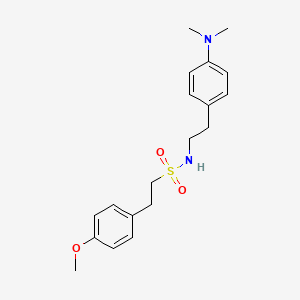
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)
